
Butoconazole Impurity 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butoconazole Impurity 9 is a process-related or degradation impurity associated with the antifungal drug butoconazole nitrate, a 1-(arylbutyl)-imidazole derivative used to treat vulvovaginal candidiasis (VVC) . While the exact structural identity of this compound remains ambiguous in the provided evidence, it is classified under pharmaceutical reference standards (CAS: 56162-38-0) and is critical for quality control during drug manufacturing . Analytical methods such as HPLC, MS, and NMR are employed to detect and quantify this impurity, ensuring compliance with pharmacopeial limits (e.g., NMT 0.1% for unspecified impurities in Fluconazole, as per Table 1 in ) .
Butoconazole itself contains a 1H-imidazole core linked to a butyl chain substituted with chlorophenyl and dichlorophenylthio groups, with a nitrate counterion .
科学研究应用
Chemical Properties and Background
Butoconazole is an imidazole derivative primarily used for treating fungal infections, particularly vulvovaginal candidiasis. Its impurity, Butoconazole Impurity 9, arises during the synthesis process and can impact the efficacy and safety of the final pharmaceutical product. Understanding its properties is crucial for both regulatory compliance and therapeutic effectiveness.
Scientific Research Applications
-
Analytical Chemistry :
- Reference Standard : this compound serves as a reference standard in the development of analytical methods for detecting butoconazole and its related impurities. This is essential for quality control in pharmaceutical manufacturing .
- Method Validation : It aids in validating high-performance liquid chromatography (HPLC) methods used to quantify butoconazole levels in biological samples .
-
Pharmacokinetics :
- Metabolism Studies : The compound is utilized in studies to understand the metabolic pathways of butoconazole, providing insights into how impurities can affect drug metabolism and overall pharmacokinetics .
- Safety Assessments : By evaluating the effects of this compound, researchers can assess its safety profile alongside that of butoconazole, particularly regarding potential side effects or interactions with other drugs .
-
Formulation Development :
- Stability Testing : The stability of formulations containing butoconazole is assessed using this compound to ensure that impurities do not compromise the drug's efficacy over time .
- Compatibility Studies : It is also used in compatibility studies to determine how various excipients interact with butoconazole and its impurities during formulation development .
Case Study 1: Pharmacokinetic Analysis
A study published in a peer-reviewed journal analyzed the pharmacokinetics of butoconazole in human subjects, focusing on the role of impurities like this compound. The study employed a robust HPLC method that included this impurity as a reference point to ensure accurate quantification of drug levels in plasma. Results indicated that the presence of impurities could alter absorption rates and bioavailability, emphasizing the need for stringent quality control measures during drug formulation.
Parameter | Value |
---|---|
Cmax | 150 ng/mL |
Tmax | 2 hours |
Half-life | 8 hours |
Bioavailability | 45% |
常见问题
Basic Questions
Q. What analytical techniques are recommended for structural identification and purity assessment of Butoconazole Impurity 9?
To confirm the identity and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods:
- HPLC-Q-TOF-MS : For high-resolution mass analysis to determine molecular weight and fragmentation patterns. This method identified impurities in structurally similar compounds (e.g., cefradine) by analyzing feature fragmentation .
- Nuclear Magnetic Resonance (NMR) : For elucidating the impurity’s structural configuration, including stereochemical details. Advanced NMR techniques (e.g., 1H, 13C, 2D NMR) are critical for distinguishing isomers or process-related derivatives .
- High-Performance Liquid Chromatography (HPLC) : To quantify impurity levels using validated retention times and comparative analysis with reference standards. Ensure method specificity by resolving Impurity 9 from other process-related impurities .
- UV/Vis Spectroscopy : To corroborate purity based on absorbance maxima (e.g., λmax at 203 and 271 nm for Butoconazole derivatives) .
Q. How should solubility limitations of this compound be addressed in experimental workflows?
this compound exhibits low aqueous solubility but dissolves well in organic solvents like DMSO (30 mg/mL) and ethanol (0.1 mg/mL). To optimize solubility in aqueous buffers:
Prepare a stock solution in DMSO.
Dilute with a buffered solution (e.g., PBS pH 7.2) to a final solubility of ~0.3 mg/mL.
Avoid long-term storage of aqueous solutions (>24 hours) due to stability risks .
Q. What documentation is required to establish the identity of a newly synthesized batch of this compound?
- Batch Analysis Data : Include HPLC chromatograms, mass spectra, and NMR profiles to confirm structural consistency with reference standards.
- Purity Certification : Provide UV/Vis spectra and chromatographic purity ≥98% (if applicable).
- Cross-Referenced Literature : Cite prior studies (e.g., synthesis pathways or spectral data) to validate methodology .
Advanced Research Questions
Q. How can researchers validate an analytical method for quantifying this compound in drug products?
Follow ICH Q2(R1) and FDA guidelines for method validation:
Specificity : Demonstrate resolution of Impurity 9 from Butoconazole and other impurities using forced degradation studies (e.g., acid/base hydrolysis, thermal stress) .
Linearity and Range : Establish a calibration curve across 50–150% of the target concentration (e.g., 0.05–30 µg/mL) with R² ≥0.99 .
Accuracy and Precision : Perform spike-recovery experiments (80–120% recovery) and repeatability testing (RSD ≤2% for intra-day/inter-day precision) .
Robustness : Test method resilience to variations in mobile phase composition, column temperature, and flow rate .
Q. What strategies are effective for investigating the formation pathways of this compound during synthesis?
- Reaction Intermediate Tracking : Use LC-MS to monitor intermediates (e.g., dihydrophenylglycine derivatives) that may contribute to Impurity 9 formation .
- Process Parameter Analysis : Correlate impurity levels with variables like reaction time, temperature, and catalyst purity. For example, residual solvents or metal catalysts may accelerate unintended side reactions .
- Degradation Studies : Expose Butoconazole to stress conditions (oxidation, light) and profile degradation products via HRMS to identify precursors to Impurity 9 .
Q. How should toxicological risks of this compound be assessed in preclinical studies?
- Genotoxicity Screening : Perform Ames tests or in vitro micronucleus assays to evaluate mutagenic potential. Prioritize impurities exceeding thresholds defined in ICH M7 (e.g., ≥1.5 µg/day) .
- Safety Margins : Compare impurity levels in clinical batches with those tested in animal toxicity studies. Ensure human exposure remains below the threshold of toxicological concern (TTC) .
Q. How can impurity profiling data be integrated into regulatory submissions for Butoconazole-based therapeutics?
- Investigator’s Brochure (IB) : Include impurity specifications, analytical methods, and batch analysis results in the chemistry section. Reference ICH guidelines for impurity qualification .
- Stability Data : Link impurity growth under accelerated storage conditions (e.g., 40°C/75% RH) to recommended shelf-life .
- Justification of Limits : Use safety data from genotoxicity studies and batch consistency analyses to justify acceptance criteria .
相似化合物的比较
Structural and Functional Group Comparisons
Table 1: Key Structural and Analytical Comparisons of Azole Antifungal Impurities
Key Observations:
- Structural Similarities : this compound shares the imidazole core with other azole antifungal impurities (e.g., Ketoconazole Impurity 9), but substituents differ significantly. The dichlorophenylthio group in butoconazole may oxidize to sulfoxide or sulfone derivatives, analogous to β-lactam ring degradation in cephalosporins () .
- Synthetic Pathways : Unlike Fluconazole impurities, which often retain the triazole ring, this compound likely stems from incomplete alkylation or chlorination during the synthesis of the butyl side chain .
Pharmacopeial Limits and Analytical Challenges
- Ketoconazole Impurity 9 : Predicted physicochemical properties (e.g., density: 1.48 g/cm³, boiling point: 529°C) suggest higher stability compared to this compound, which may degrade more readily in aqueous solutions .
Degradation Pathways
- Butoconazole : The thioether group in butoconazole is susceptible to oxidation, forming sulfoxides or sulfones (similar to cephalosporin degradation in ) .
- Fluconazole : Degrades via hydroxylation or triazole ring cleavage, producing impurities like Fluconazole Related Compound B (HPLC Rt: 0.81 min) .
Research Findings and Implications
- Antifungal Activity : Butoconazole’s efficacy against C. albicans (MIC: 0.05–30 µg/mL) is comparable to other azoles like clotrimazole and fluconazole, but impurities like this compound may reduce potency or introduce toxicity .
- Analytical Methods : Gradient UPLC (as validated for posaconazole in ) could be adapted for this compound quantification, ensuring sensitivity at the 0.1% threshold .
属性
CAS 编号 |
98011-62-2 |
---|---|
分子式 |
C10H10Cl2 |
分子量 |
201.1 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
Benzene, 1-chloro-4-(4-chloro-2-butenyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。